(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine
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Overview
Description
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is a chiral amine compound featuring a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Trifluoromethyl)pyridine and ®-2-bromo-1-phenylpropan-1-amine.
Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Steps: The key steps include nucleophilic substitution reactions, reduction reactions, and purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Automated Purification: Using automated purification systems to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine include:
(2R)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine: A compound with a similar structure but with a phenyl ring instead of a pyridine ring.
(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine: A compound with the trifluoromethyl group attached to the 3-position of the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and chiral center, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(5-13)8-4-7(2-3-14-8)9(10,11)12/h2-4,6H,5,13H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQKQAWRPJBBKJ-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=NC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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